CRTH2 Antagonist Potency: Benzofuran-3-yl Benzamide Scaffold vs. Pyridone Series
While direct CRTH2 IC50 data for the title compound has not been located in peer-reviewed literature, class-level SAR reveals that benzofuran-3-yl benzamides as a scaffold exhibit highly potent CRTH2 antagonism, with reported IC50 values of 5.5–9.7 nM against human CRTH2, representing a >10-fold improvement in affinity for guinea pig CRTH2 compared to earlier pyridone leads [1]. The title compound's halogen substitution pattern (5-Br, 4-Cl-benzoyl) is consistent with the structural features driving this enhanced potency. For context, a structurally distinct indole-acetic acid CRTH2 antagonist (PGD2 receptor 2) showed a dramatically weaker IC50 of 6.02×10^4 nM in a β-arrestin translocation assay [2], highlighting the critical role of the benzamide scaffold.
| Evidence Dimension | CRTH2 receptor antagonism potency |
|---|---|
| Target Compound Data | No direct quantitative data publicly available for the exact compound |
| Comparator Or Baseline | Benzofuran-3-yl benzamide analogs: IC50 5.5–9.7 nM (human CRTH2); Indole-acetic acid CRTH2 antagonist: IC50 6.02×10^4 nM |
| Quantified Difference | Benzamide scaffold shows >6,000-fold improvement over indole-acetic acid comparator; >10-fold improvement in guinea pig CRTH2 affinity vs. pyridone leads |
| Conditions | Human CRTH2 in CHO cells; PGD2-induced eosinophil shape change; guinea pig CRTH2 |
Why This Matters
For researchers developing CRTH2-targeted therapies for asthma and allergic diseases, selecting a benzofuran-3-yl benzamide scaffold over indole-acetic acid or pyridone series may provide substantially greater target engagement, though confirmation with the exact compound is needed.
- [1] Cy3-Alkyne. The CRTH2 inhibitory activities of synthesized compounds. Benzamide CRTH2 antagonists with IC50 5.5–9.7 nM and >10-fold guinea pig affinity improvement. View Source
- [2] BindingDB. BDBM50200274: Antagonist activity against CRTH2 receptor. IC50: 6.02E+4 nM. View Source
